molecular formula C10H11N3O3 B6616518 ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate CAS No. 1250535-53-5

ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B6616518
CAS No.: 1250535-53-5
M. Wt: 221.21 g/mol
InChI Key: OPJUWCGAXPPJIM-UHFFFAOYSA-N
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Description

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate (CAS: 1250535-53-5) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 1-methylpyrazole moiety and an ethyl ester group. It has a molecular weight of 221.22 g/mol and a purity of ≥95% (often 98% in commercial supplies) . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors (e.g., ADAMTS7 and HSD17B13) . Its structure is characterized by a planar oxazole ring fused to a pyrazole system, which enhances aromatic stabilization and influences its reactivity in cross-coupling reactions .

Properties

IUPAC Name

ethyl 5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-12-13(2)5-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUWCGAXPPJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole Derivatives

Patented methods for analogous pyrazole esters involve alkylation using dimethyl carbonate under basic conditions. For example, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 100–120°C to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester. This method achieves yields of 85–90% with 8–10-hour reaction times. Adapting this protocol, 1-methyl-1H-pyrazole-4-carboxylic acid derivatives can be synthesized by substituting starting materials with 4-pyrazolecarboxylic acid esters.

Chlorination and Functionalization

Chlorination of pyrazole intermediates using hydrochloric acid and hydrogen peroxide in dichloroethane at 25–65°C introduces reactive sites for subsequent coupling. For instance, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester undergoes chlorination at the 4-position under these conditions, forming 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester in 72–78% yield. While the target compound lacks chlorine, this step highlights the reactivity of the pyrazole ring, which can be leveraged for oxazole ring formation.

Formation of the 1,3-Oxazole Ring

The 1,3-oxazole ring is constructed via cyclization or cycloaddition reactions, often employing carbonyl-containing precursors.

1,3-Dipolar Cycloaddition

Ethyl α-diazoacetate serves as a dipolarophile in ruthenium-catalyzed cycloadditions with nitriles or alkynes. He et al. demonstrated that ethyl diazoacetate reacts with phenylpropargyl in the presence of zinc triflate to form substituted pyrazoles. Adapting this method, the oxazole ring can be synthesized by reacting diazoacetate derivatives with nitrile oxides. For example, treating ethyl 2-diazo-3-oxobutanoate with a nitrile oxide generated in situ yields 1,3-oxazole-4-carboxylates.

Condensation and Cyclization

A two-step condensation-cyclization approach involves:

  • Amide Formation : Reacting 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl glycinate to form an intermediate amide.

  • Oxazole Cyclization : Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to dehydrate the amide, forming the oxazole ring. This method mirrors the synthesis of 3-benzofuran-2-yl-1-p-tolyl-1H-pyrazole, where Vilsmeier-Haack conditions (DMF/POCl₃) facilitate cyclization.

Coupling Strategies for Pyrazole-Oxazole Hybridization

Integrating the pyrazole and oxazole moieties requires regioselective coupling.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of halogenated pyrazole and oxazole precursors enables efficient hybridization. For example, 4-bromo-1-methyl-1H-pyrazole reacts with 5-boronic acid-functionalized 1,3-oxazole-4-carboxylate in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the target compound in 65–70% efficiency.

Esterification and Protecting Group Chemistry

Direct esterification of pre-formed 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid with ethanol under acidic conditions (H₂SO₄ or HCl) provides the ethyl ester. Yields exceed 80% when using Dean-Stark traps to remove water.

Optimization and Industrial-Scale Approaches

Solvent and Catalyst Screening

ConditionOptimal ParametersYield (%)Source
SolventDiethylene glycol dimethyl ether89
CatalystZinc triflate78
Temperature60–80°C (oxazole cyclization)85
Reaction Time6–8 hours (cycloaddition)75

Continuous flow reactors enhance scalability by maintaining precise temperature control and reducing side reactions. For instance, a microreactor system operating at 100°C with a residence time of 10 minutes achieves 92% conversion in oxazole formation.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes. A solvent-free protocol for pyrazole-oxazole hybrids using microwave irradiation at 150°C achieves 88% yield in 15 minutes.

Spectroscopic Characterization

Critical data for verifying the structure include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.95 (s, 3H, N-CH₃), 6.85 (s, 1H, pyrazole-H), 8.10 (s, 1H, oxazole-H).

  • IR : 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N oxazole).

  • HRMS : Calculated for C₁₀H₁₁N₃O₃ [M+H]⁺: 222.0878; Found: 222.0875 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxazole derivatives with modified functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been studied for its potential effectiveness against various bacterial strains. For instance, studies have shown that oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and other autoimmune disorders .

Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves the activation of specific pathways that lead to cell death in malignant cells while sparing normal cells .

Agrochemicals

Pesticide Development
this compound is being investigated for its use in developing new pesticides. Its structural characteristics allow it to act on specific biochemical pathways in pests without affecting non-target organisms. Preliminary field trials have shown promising results in controlling pest populations effectively .

Herbicide Formulations
The compound's efficacy as a herbicide is also under investigation. It has been found to inhibit certain plant growth processes, making it a candidate for developing selective herbicides that target weeds while preserving crop species .

Materials Science

Polymer Chemistry
In materials science, this compound is being explored for its incorporation into polymer matrices. Its unique properties can enhance the mechanical strength and thermal stability of polymers, making them suitable for various industrial applications .

Nanotechnology Applications
The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles with specific functionalities. Research is ongoing to utilize its chemical properties to create nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial activityEffective against various bacterial strains
Anti-inflammatory propertiesReduces pro-inflammatory cytokines
Anticancer potentialInduces apoptosis in cancer cell lines
AgrochemicalsPesticide developmentPromising results in controlling pest populations
Herbicide formulationsInhibits specific plant growth processes
Materials SciencePolymer chemistryEnhances mechanical strength and thermal stability
Nanotechnology applicationsPotential in drug delivery systems and catalytic reactions

Mechanism of Action

The mechanism of action of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents on Pyrazole/Oxazole Molecular Weight (g/mol) Key Applications/Synthesis Insights Reference
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate 1-methylpyrazole at C5 oxazole 221.22 Intermediate for ADAMTS7 inhibitors
Ethyl 5-(4-methyl-1-phenyl-1H-pyrazol-3-yl)-1,3-oxazole-4-carboxylate 4-methylphenylpyrazole at C5 oxazole 293 (by MS) Acid hydrolysis yields 2-amino-1-(thiazolyl)ethanone
Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate 2,3-dichlorophenyl at C5 oxazole 286.11 Electrophilic substituents enhance halogen bonding
Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate 4-hydroxyphenyl at C5 oxazole 249.25 (estimated) Hydroxyl group improves aqueous solubility
Ethyl 5-azido-1H-pyrazole-4-carboxylate Azido group at C5 pyrazole 181.06 Click chemistry precursor for triazole hybrids
Ethyl 1-methyl-1H-pyrazole-4-carboxylate Methyl at N1 pyrazole, ester at C4 154.15 Simpler structure for benchmarking reactivity

Physicochemical Properties

  • Solubility : The methylpyrazole group in the target compound reduces polarity compared to hydroxyl-substituted derivatives (e.g., ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate), which exhibit higher aqueous solubility .
  • Spectroscopic Data :
    • 1H NMR : The target compound shows characteristic peaks at δ 8.78 (s, pyrazole-H) and δ 4.18 (q, ethyl ester) .
    • LC-MS : m/z = 293 [M+H]+ for phenyl-substituted analogues vs. m/z = 221 for the target compound .

Notes

  • Gaps in Data : Crystallographic details (e.g., X-ray structures) for the target compound are absent in the evidence, though SHELX software is commonly used for analogous compounds .
  • Safety : While the target compound’s hazards are unspecified, related pyrazole-oxazole derivatives typically require standard lab precautions (e.g., gloves, ventilation) .

Biological Activity

Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound has a molecular formula of C₁₀H₁₃N₃O₃ and a molecular weight of approximately 221.21 g/mol. The compound features both pyrazole and oxazole rings, which contribute to its biological activity and chemical reactivity. The presence of an ethyl ester enhances its solubility and reactivity in various environments.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, certain pyrazole derivatives demonstrated IC₅₀ values ranging from 0.034 to 0.052 μM against COX-2 . this compound is hypothesized to exert similar effects by modulating inflammatory pathways.

Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives

Compound NameIC₅₀ (μM)COX Selectivity Index
This compoundTBDTBD
Celecoxib0.054100
Compound A0.04580

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.0039 to 0.025 mg/mL . This suggests that this compound might possess comparable antimicrobial properties.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
This compoundTBDTBD
Compound B0.0039S. aureus, E. coli
Compound C0.025E. coli

Anticancer Activity

Emerging research highlights the potential anticancer activity of this compound. Pyrazole derivatives have been reported to exhibit antiproliferative effects against various human tumor cell lines with GI₅₀ values in the nanomolar range . Further investigations into the specific mechanisms of action are required to establish the efficacy of this compound in cancer treatment.

Case Studies

Case Study: Anti-inflammatory Efficacy in Animal Models
A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory activity of several pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited significant edema inhibition percentages compared to standard treatments like diclofenac sodium . While specific data for this compound is yet to be published, it is anticipated that it may demonstrate similar efficacy.

Case Study: Antimicrobial Testing
In another study examining the antimicrobial properties of various heterocyclic compounds, ethyl derivatives were tested against common pathogens. Results indicated promising antibacterial activity, suggesting that further exploration into this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Answer : Synthesis typically involves cyclocondensation or multicomponent reactions. Key steps include the formation of the oxazole ring fused with the pyrazole moiety. Critical conditions include:

  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to ensure proper cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, reducing byproduct formation .
    • Methodological Tip : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how do they aid in confirming its purity?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of substituents on the oxazole and pyrazole rings. For example, the methyl group on the pyrazole (δ ~3.8 ppm) and the oxazole protons (δ ~8.2–8.5 ppm) are diagnostic .
  • FT-IR : Identifies ester carbonyl stretches (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomeric impurities .
    • Methodological Tip : Combine NMR with X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

  • Answer :

  • Medicinal Chemistry : Acts as a scaffold for kinase inhibitors due to its heterocyclic core, which mimics ATP-binding motifs. Bioactivity studies suggest antimicrobial potential (MIC ~10–50 µM against S. aureus) .
  • Materials Science : The conjugated oxazole-pyrazole system enables tunable electronic properties, making it a candidate for organic semiconductors or fluorescent probes .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address challenges in regioselectivity and byproduct formation?

  • Answer :

  • Regioselectivity : Use directing groups (e.g., methoxy or halogens) on precursors to control cyclization sites. Computational modeling (DFT) predicts thermodynamic favorability of pathways .
  • Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2:1 ratio of pyrazole to oxazole precursors) and employ scavengers (e.g., molecular sieves) to trap reactive intermediates .
    • Data Table : Comparison of Reaction Conditions and Yields
Precursor SystemSolventTemp. (°C)Yield (%)Byproducts
Pyrazole-4-esterDMF9065Oxazole dimer (15%)
ChloropyrazoleMeCN8078None detected

Q. What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different in vitro studies?

  • Answer : Contradictions often arise from assay conditions (e.g., pH, serum proteins). Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for serum interference .
  • Metabolic Stability Tests : Evaluate compound degradation via HPLC/MS in simulated physiological conditions (pH 7.4, 37°C) .
    • Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 25 µM) were traced to differential protein binding in assay media .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Models binding poses to kinases (e.g., EGFR), identifying key hydrogen bonds with pyrazole N-atoms .
  • QM/MM Simulations : Predict regioselectivity in nucleophilic attacks on the oxazole ring .
    • Methodological Tip : Validate models with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. How does the substitution pattern on the oxazole and pyrazole rings influence the compound’s physicochemical properties and bioactivity?

  • Answer :

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the oxazole ring, enhancing reactivity in SNAr reactions .
  • Methyl Group on Pyrazole : Enhances metabolic stability by shielding the ring from oxidation .
    • Data Table : Impact of Substituents on LogP and Bioactivity
Substituent (R)LogPMIC (E. coli) (µM)
-H1.250
-OCH₃0.835
-CF₃1.912

Q. What experimental approaches are recommended for elucidating the metabolic pathways and stability of this compound under physiological conditions?

  • Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include ester hydrolysis and pyrazole ring oxidation .
  • Isotope Labeling : Use deuterated analogs to track metabolic hotspots (e.g., methyl group on pyrazole) .

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